(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide
Description
(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a butenamide group
Properties
IUPAC Name |
(Z)-N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-2-3-14(18)16-7-11-8-17(15(19)22-11)10-4-5-12-13(6-10)21-9-20-12/h2-6,11H,7-9H2,1H3,(H,16,18)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKNHJHTOBQMFS-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Synthesis of the oxazolidinone ring: This involves the reaction of an amino alcohol with phosgene or a phosgene equivalent.
Coupling of the benzo[d][1,3]dioxole and oxazolidinone: This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and related compounds.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.
Material Science: It can be incorporated into metal-organic frameworks (MOFs) for gas storage and separation applications.
Biology and Medicine
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Mechanism of Action
The mechanism by which (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide exerts its effects is largely dependent on its application:
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
- Structural Features : The combination of benzo[d][1,3]dioxole, oxazolidinone, and butenamide groups in a single molecule is unique and imparts distinct chemical and physical properties .
- Reactivity : The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it versatile for different applications .
Biological Activity
(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, particularly focusing on its cytotoxicity and antibacterial properties.
Chemical Structure and Properties
The molecular formula of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide is with a molecular weight of 414.5 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
Synthesis
The synthesis of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide involves several steps:
- Formation of the oxazolidinone : The reaction of benzo[d][1,3]dioxole with appropriate amines and carbonyl compounds.
- Acylation : The introduction of the butenamide group through acylation reactions.
- Purification : The product is purified using column chromatography.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide against various cancer cell lines.
The compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin.
Antibacterial Activity
In addition to its anticancer properties, (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide has shown promising antibacterial activity against various bacterial strains. It specifically inhibits Mur ligases, which are crucial for bacterial cell wall synthesis.
Case Studies
In a study involving synthetic derivatives of benzo[d][1,3]dioxole compounds, it was found that modifications to the oxazolidinone structure significantly enhanced both cytotoxic and antibacterial activities. The presence of the dioxole moiety was essential for maintaining biological activity while providing a scaffold for further modifications to optimize efficacy.
Q & A
Q. How can researchers optimize the synthesis of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide to improve yield and purity?
Methodological Answer:
- Reaction Solvent Selection : Chloroform or dioxane are common solvents for coupling reactions involving acid chlorides and amines, as they stabilize intermediates and reduce side reactions .
- Catalyst Use : Triethylamine (TEA) is effective for neutralizing HCl byproducts during amide bond formation. A molar ratio of 1:1 (TEA:acid chloride) minimizes impurities .
- Purification : Crude products can be recrystallized from ethanol-DMF mixtures (e.g., 4:1 v/v) to remove unreacted starting materials .
| Key Parameters | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Chloroform | 75–85% yield |
| Temperature | 20–25°C | Avoids decomposition |
| Reaction Time | 18–24 h | Ensures completion |
Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use DMSO-d6 as the solvent to resolve stereochemical details (e.g., Z/E configuration). 2D NMR (COSY, HSQC) can confirm oxazolidinone ring substitution patterns .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate enantiomers and detect impurities (<0.5%) .
- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antitumor potential of this compound?
Methodological Answer:
- Analog Synthesis : Replace the benzo[d][1,3]dioxol-5-yl group with other aryl/heteroaryl groups (e.g., quinoline or thiophene derivatives) to assess electronic effects on bioactivity .
- Biological Assays :
-
In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression .
-
Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanistic pathways .
Structural Modification Biological Activity (IC50, μM) Reference Benzo[d][1,3]dioxol-5-yl 12.5 ± 1.2 (MCF-7) 2-Methylquinolin-8-yl 8.7 ± 0.9 (HeLa)
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations after oral administration. Low bioavailability may explain in vitro/in vivo discrepancies .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) to detect active/inactive metabolites via high-resolution MS .
- Dose Optimization : Use factorial design experiments (DoE) to model dose-response relationships and identify synergistic effects with standard chemotherapeutics .
Q. How can researchers address challenges in enantiomeric resolution of the oxazolidinone core during synthesis?
Methodological Answer:
- Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts for asymmetric induction during ring closure. Enantiomeric excess (ee) can exceed 90% with (S)-BINOL derivatives .
- Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to isolate enantiomers. Monitor ee via polarimetry .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate and mitigate degradation?
Methodological Answer:
- Stress Testing : Expose the compound to HCl (0.1 M) at 40°C for 24 h. Analyze degradation products via LC-MS to identify labile groups (e.g., oxazolidinone ring opening) .
- Stabilization Strategies :
- Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to enhance shelf life .
- pH Adjustment : Buffer solutions (pH 6.5–7.5) prevent protonation of the oxazolidinone nitrogen .
Methodological Resources
- Synthesis Protocols : Refer to analogous procedures for benzo[d][1,3]dioxol-containing oxazolidinones .
- Analytical Workflows : Adopt NMR and HPLC conditions from studies on structurally related anticancer agents .
- Biological Testing : Follow standardized MTT and caspase assay protocols validated in peer-reviewed oncology research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
